molecular formula C13H20ClN3O3 B2957136 (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1417793-80-6

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B2957136
CAS No.: 1417793-80-6
M. Wt: 301.77
InChI Key: RPFKHABATMQCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a methoxy group, and a nitro group attached to a phenyl ring.

Mechanism of Action

    Target of Action

    The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives have been found to interact with a variety of targets, including receptors, enzymes, and ion channels. The specific target would depend on the other functional groups present in the compound.

    Mode of Action

    The mode of action would depend on the specific target of the compound. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a nitrophenyl group could potentially allow for interactions via pi stacking or hydrogen bonding, influencing the mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the nitration of 3-methoxyphenylpiperidine to introduce the nitro group

Industrial Production Methods

In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Typical reducing agents include iron and hydrogen gas.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, amides.

  • Substitution: : Alkoxy, halogenated derivatives.

Scientific Research Applications

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride: is unique due to its specific structural features. Similar compounds include:

  • (4-Nitrophenyl)methanamine hydrochloride

  • 1-(3-Methoxyphenyl)piperidin-4-yl)methanamine hydrochloride

  • 1-(4-Nitrophenyl)piperidin-4-yl)methanamine hydrochloride

These compounds share similarities in their core structures but differ in the positioning and presence of functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3.ClH/c1-19-13-8-11(2-3-12(13)16(17)18)15-6-4-10(9-14)5-7-15;/h2-3,8,10H,4-7,9,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFKHABATMQCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.